molecular formula C19H21NO3S2 B3016952 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448076-20-7

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B3016952
CAS No.: 1448076-20-7
M. Wt: 375.5
InChI Key: DWHICFCTXVSSMG-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is an organic compound characterized by the presence of a benzylthio group, a phenylsulfonyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a reaction between a suitable amine and a ketone under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group is added via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propanone
  • 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)butanone

Uniqueness

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-benzylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-19(15-24-14-16-7-3-1-4-8-16)20-12-11-18(13-20)25(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHICFCTXVSSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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